molecular formula C26H22ClF3N2OS B2892547 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide CAS No. 681280-00-2

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide

Cat. No.: B2892547
CAS No.: 681280-00-2
M. Wt: 502.98
InChI Key: PPMAHWWFTMFRBN-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of indole and trifluoromethyl groups suggests that it may exhibit significant biological activity.

Preparation Methods

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods that construct the indole ring.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling Reactions: The final step involves coupling the indole derivative with the chlorinated trifluoromethyl benzene derivative under suitable conditions, often using a base like potassium carbonate in a polar aprotic solvent.

Industrial production methods would likely optimize these steps for scale, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure suggests it may interact with biological targets, making it a candidate for studies in enzyme inhibition or receptor binding.

    Medicine: Due to the presence of the indole moiety, it may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism by which N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. The indole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar compounds include other indole derivatives and trifluoromethyl-substituted aromatic compounds. For example:

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide stands out due to its unique combination of functional groups, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClF3N2OS/c1-16-7-8-17(2)18(11-16)13-32-14-24(20-5-3-4-6-23(20)32)34-15-25(33)31-22-12-19(26(28,29)30)9-10-21(22)27/h3-12,14H,13,15H2,1-2H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMAHWWFTMFRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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